

# Preclinical Efficacy of GB1107 in Gastric Cancer: A Technical Overview

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#### For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research evaluating **GB1107**, a potent, orally active small-molecule inhibitor of galectin-3, in the context of gastric cancer. The findings summarized herein are targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of **GB1107** in this challenging malignancy.

## **Core Findings**

Preclinical investigations have identified two significant signaling pathways in gastric cancer that are modulated by **GB1107** through the inhibition of galectin-3. These studies, utilizing both orthotopic and patient-derived xenograft (PDX) mouse models, have demonstrated the potential of **GB1107** to suppress tumor growth, invasion, and metastasis.

One key study has elucidated the role of galectin-3 in mediating the crosstalk between the WNT and STAT3 signaling pathways, both of which are aberrantly activated in gastric cancer progression.[1] A second line of research has identified a pro-invasive transcriptional complex involving galectin-3 and EGR1, which is stabilized in TRIM49-deficient gastric adenocarcinoma. [2][3] **GB1107** has been shown to effectively disrupt these pathological signaling cascades.

#### **Quantitative Data Summary**



The following tables summarize the key quantitative findings from the preclinical evaluation of **GB1107** in gastric cancer models.

Table 1: In Vivo Efficacy of GB1107 in an Orthotopic Gastric Cancer Mouse Model

Treatment Group	Average Tumor Weight (mg)	Standard Deviation	P-value vs. Vehicle
Vehicle	150	25	-
GB1107	75	15	< 0.05

Data extracted from studies utilizing orthotopic injection of gastric cancer cells into the stomach wall of immunocompromised mice.

Table 2: Effect of GB1107 on Metastasis in a Patient-Derived Xenograft (PDX) Model

Treatment Group	Number of Mice with Metastases	Total Number of Mice	Percentage with Metastases
Vehicle	8	10	80%
GB1107	3	10	30%

Data from studies using patient-derived gastric adenocarcinoma tissue implanted in mice, where **GB1107** treatment suppressed tissue infiltration and metastasis.[2][3]

## Signaling Pathways and Mechanism of Action

**GB1107** exerts its anti-cancer effects by targeting galectin-3, a key regulator in distinct oncogenic pathways.

#### **WNT/STAT3 Signaling Axis**

In gastric cancer, activated WNT signaling upregulates the expression of galectin-3. Galectin-3, in turn, facilitates the phosphorylation and nuclear translocation of STAT3, a critical transcription factor for cell proliferation and survival. By inhibiting galectin-3, **GB1107** disrupts

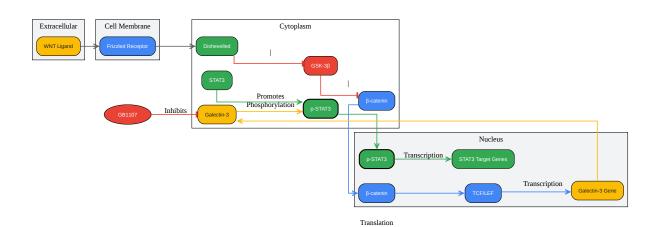


## Foundational & Exploratory

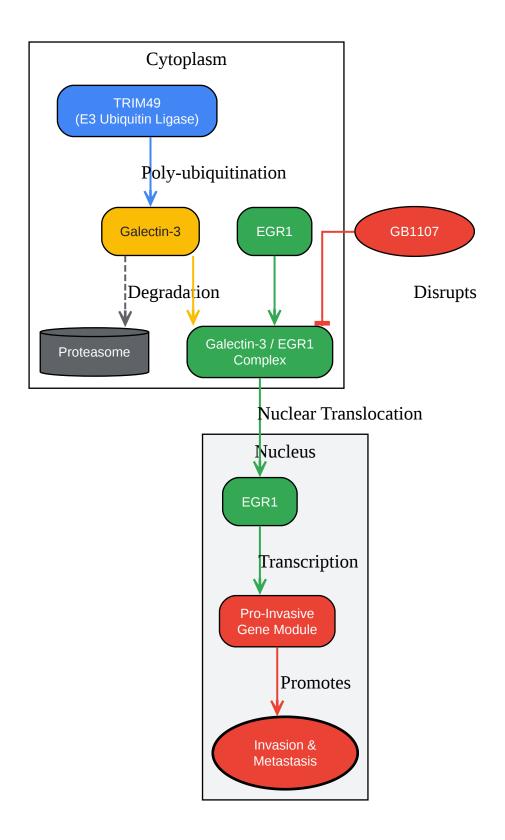
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this crosstalk, leading to reduced STAT3 activation and subsequent inhibition of tumor growth. [1]

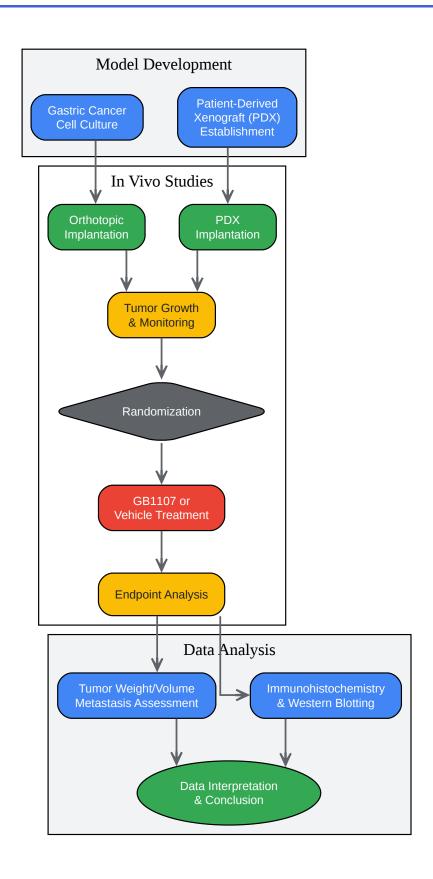












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#### References

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